molecular formula C14H16BrN3O3S B2613115 4-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797721-63-1

4-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2613115
CAS RN: 1797721-63-1
M. Wt: 386.26
InChI Key: XJSGGURRCRMLCD-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Properties

Sulfonamides (SNs) have a long history as antimicrobial agents. In vivo, they exhibit antibacterial activity by inhibiting dihydropteroate synthetase, an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and makes SNs effective against a broad spectrum of bacterial infections. Researchers have explored the antibacterial potential of 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, particularly in treating gastrointestinal and respiratory tract infections in livestock .

Carbonic Anhydrase Inhibition

Carbonic anhydrase (CA) enzymes play essential roles in various physiological processes, including acid-base balance and fluid secretion. Some SNs, including 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, exhibit CA inhibitory activity. Researchers have investigated their potential use in conditions such as glaucoma, where CA inhibitors reduce intraocular pressure .

Environmental Toxicity Assessment

Understanding the environmental impact of chemical compounds is essential. SNs are not readily biodegradable, and their potential toxicity raises concerns. Researchers have investigated the environmental fate and effects of 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide. Assessing its environmental behavior and potential risks is crucial for responsible use .

properties

IUPAC Name

4-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSGGURRCRMLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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